molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No. B1311411
CAS RN: 51656-90-7
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
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Description

“8-Methylene-1,4-dioxaspiro[4.5]decane” is a chemical compound with the molecular formula C9H14O2 . It is a useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which is structurally similar to 8-Methylene-1,4-dioxaspiro[4.5]decane, has been reported. The synthesis was carried out via selective deketalization in an acidic solution using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the raw material . After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .


Molecular Structure Analysis

The molecular structure of 8-Methylene-1,4-dioxaspiro[4.5]decane can be represented by the InChI code: InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 . This indicates that the molecule consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .

Scientific Research Applications

Conformational Studies

  • NMR Investigations on Conformation

    A study using 1H NMR explored the conformation of derivatives of 1,4-dioxaspiro[4.5]decane, providing insights into the orientation of protons in these molecules. This has implications for understanding the chemical behavior and potential applications of these compounds (Csunderlik, Chirila, & Bacaloglu, 1982).

  • Assignment of Relative Configuration

    Another study used various NMR techniques to assign the relative configuration of 1,4-dioxaspiro[4.5]decanes. This detailed characterization is essential for understanding the chemical properties and potential applications of these compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Synthesis Methods

  • Enantioselective Synthesis Approach

    Research on enantioselective synthesis methods for 1,4-dioxaspiro[4.5]decanes used homopropargylic alcohols, showcasing a method for creating these compounds with specific spatial arrangements. This approach is significant for pharmaceuticals and other applications where stereochemistry is crucial (Schwartz, Hayes, Kitching, & De Voss, 2005).

  • Synthesis of 1-Azaadamantan-4-one

    Research involving the synthesis of 1,4-dioxaspiro[4.5]decan-8-yl-methylamine, a key intermediate for producing other structurally complex compounds, demonstrates the versatility of these spiro compounds in synthetic organic chemistry (Becker & Flynn, 1992).

Application in Chemistry

  • Spiroacetal Synthesis from Carbohydrates

    Research demonstrated the synthesis of chiral spiroacetals, including 1,6-dioxaspiro[4.5]decane types, from carbohydrates. This process is vital for producing complex molecules with specific orientations, important in pharmaceuticals and agrochemicals (Martín, Salazar, & Suárez, 1995).

  • Nonlinear Optical Material Development

    A study explored the use of 1,4-dioxa-8-azaspiro[4.5]decane in nonlinear optical devices, focusing on material purification, crystal growth, and optical properties. This highlights the potential of such compounds in advanced materials science (Kagawa et al., 1994).

properties

IUPAC Name

8-methylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKBPCNPHCCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449533
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylene-1,4-dioxaspiro[4.5]decane

CAS RN

51656-90-7
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (46 mL, 73.6 mmol) was slowly added to a heterogeneous mixture of methyltriphenylphosphonium bromide (28.07 g, 78.6 mmol) in tetrahydrofuran (150 mL) at −10° C. After stirring for 1 h, 1,4-dioxa-spiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. After stirring for 3 h, during which time the solution warmed to ambient temperature, acetone was added and the heterogeneous mixture was concentrated. The residue was diluted with 1:1 methylene chloride:ethyl ether, filtered and concentrated. The residue was flash chromatographed with 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 6.22 g (79% yield) of 8-methylene-1,4-dioxa-spiro[4.5]decane as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of methyltriphenylphosphonium bromide (17 g, 1.5 eq.) in THF (100 mL) at 0° C. was added dropwise n-butyllithium (2.5 M in hexanes, 18 mL, 1.4 eq.) and the resulting mixture was stirred for 1 h. A solution of 1,4-dioxa-spiro[4.5]decan-8-one (5.0 g, 32 mmol, 1.0 eq.) in THF (10 mL) was then introduced dropwise and the resulting mixture was warmed to room temperature and stirred overnight. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous layer was extracted with 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (5% to 10% EtOAc/hexanes) to give 8-methyene-1,4-dioxa-spiro[4.5]decane (3.92 g, 79%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (21 g, 0.13 mol) in dry benzene (50 mL, 0.6 mol) was added to ethylenetriphenylphosphorane [prepared from dimsyl sodium and methyltriphenylphosphonium bromide (106 g, 0.291 mol) in dimethyl sulfoxide (600 mL, 8 mol)] The mixture was stirred at room temperature overnight and poured into a separating funnel containing ethyl ether (500 mL) and water (500 mL). The organic layer was separated and the aqueous phase was extracted with ethyl ether (2×500 mL). The combined ether layers were washed with water (500 mL) and brine (500 mL), and dried. The solvents were removed under reduced pressure and the residue was purified by flash chromatography to afford the desired product (18.0 g, 85%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethylenetriphenylphosphorane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A mixture of KO-tBu (7.4 g, 65.9 mmol) and bromo(methyl)triphenylphosphorane (21.6 g, 60.5 mmol) in ether (100 mL) was refluxed for 0.5 h. Then a solution of 1,4-dioxaspiro[4.5]decan-8-one (6.24 g, 40.0 mmol) in ether (100 mL) was added dropwise during 1.5 h. The reaction mixture was stirred for 2 h, cooled to rt, filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane) to afford 8-methylene-1,4-dioxaspiro[4.5]decane (1.5 g) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.62-4.74 (2H, m), 3.98 (4H, s), 2.30 (4H, dd, J=7.03, 6.02 Hz), 1.66-1.77 (4H, m).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 30 ml, 75 mmol) was slowly added to a suspension of methyltriphenylphosphonium bromide (28.07 g, 79 mmol) in THF (150 ml) at −10° C. After stirring for 1 h, 1,4-dioxaspiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. The reaction was warmed to room temperature and stirred for 4 h. The reaction was quenched with sat. aq. NH4Cl and extracted by diethyl ether. The combined organic extracts were dried (Na2SO4), concentrated at 200 mbar and 30° C. The residue was diluted with DCM and hexanes (1:1), and the solid was filtered. The organic extracts were concentrated at 200 mbar and 30° C., followed by silica gel chromatography (EtOAc/hexanes: 0-10%-20% gradient) to afford the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methylene-1,4-dioxaspiro[4.5]decane
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8-Methylene-1,4-dioxaspiro[4.5]decane
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8-Methylene-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
8-Methylene-1,4-dioxaspiro[4.5]decane

Citations

For This Compound
9
Citations
N Kotoku, Y Sumii, T Hayashi, M Kobayashi - Heterocycles, 2011 - jglobal.jst.go.jp
About 4-[2-[8-Methylene-1, 4-dioxaspiro [4.5] decane-7-yl] ethyl]-1β, 4α-bis (methoxymethoxy)-2, 3, 3aα, 4, 7, 7a-hexahydro-5-(trifluoromethoxy)-7aβ-methyl-1H-indene- …
Number of citations: 6 jglobal.jst.go.jp
MD Mihovilovic, F Rudroff, B Grötzl, P Stanetty - 2005 - Wiley Online Library
The microbial Baeyer–Villiger oxidation of prochiral 3,5‐dimethylcyclohexanones bearing various functionalities with recombinant E. coli cells overexpressing cyclohexanone …
P Panchaud, C Ollivier, P Renaud… - The Journal of Organic …, 2004 - ACS Publications
A procedure for one-pot intermolecular radical addition of 2-iodoesters to terminal alkenes followed by azidation of the radical adduct has been developed. This sequential reaction …
Number of citations: 109 pubs.acs.org
AA Cordi, I Berque-Bestel, T Persigand… - Journal of medicinal …, 2001 - ACS Publications
Classical antidepressants are thought to act by raising monoamine (serotonin and noradrenaline) levels in the brain. This action is generally accomplished either by inhibition of …
Number of citations: 53 pubs.acs.org
Y Liu, H Li, EYK Tan, EB Santiko, Y Chitose, M Abe… - Chem Catalysis, 2022 - cell.com
We demonstrate the design and synthesis of pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups, which are excited under irradiation with visible light to display wider …
Number of citations: 2 www.cell.com
SR Sardini Jr - 2020 - search.proquest.com
Arylboration reactions are an emerging class of reactions to allow for the difunctionalization of alkenes. The installation of a new CC bond and a new CB bond represent the rapid …
Number of citations: 0 search.proquest.com
PQ Huang, YH Huang - Chinese Journal of Chemistry, 2017 - Wiley Online Library
Described in this paper are the results of an investigation on the extension of the C‐H alkyliminylation and acylation of alkenes with secondary amides. The nucleophilic partner has …
Number of citations: 21 onlinelibrary.wiley.com
Y Yang, Z Liu, Q Song, P Sivaguru, G Zanoni, K Wang… - Chem Catalysis, 2022 - cell.com
Despite extensive synthetic efforts, the application of vinyl-N-sulfonylhydrazones as a vinylcarbene precursor remains a persistent challenge in carbene chemistry, owing to the …
Number of citations: 15 www.cell.com
A Rosowsky, RA Forsch, RG Moran - Journal of medicinal …, 1989 - ACS Publications
The synthetic plan we chose to follow involved con-densation reactions of appropriately blocked L-glutamic acid or L-ornithine derivatives with the key intermediate (6fi, 6S)-5, 8, 10-…
Number of citations: 25 pubs.acs.org

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